molecular formula C11H9F3O3 B1395898 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid CAS No. 1993324-09-6

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid

Cat. No.: B1395898
CAS No.: 1993324-09-6
M. Wt: 246.18 g/mol
InChI Key: VIWYZOUSDLIGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid is a carboxylic acid with the molecular formula C11H9F3O3 and a molecular weight of 246.183 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid chain with a keto group at the third position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate and zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using a sodium hydroxide solution. The hydrolysis reaction is followed by the addition of diluted hydrochloric acid to obtain the final product .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the generation of waste and hazardous by-products. The use of inexpensive and readily available raw materials makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in various substituted derivatives based on the nucleophile used.

Scientific Research Applications

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid is unique due to its specific combination of a trifluoromethyl group and a keto group on a butanoic acid chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWYZOUSDLIGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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